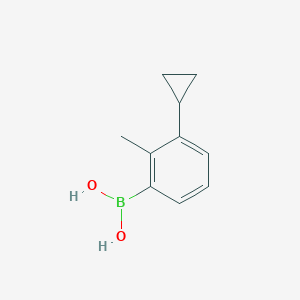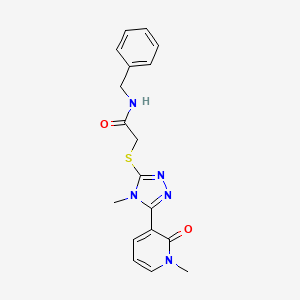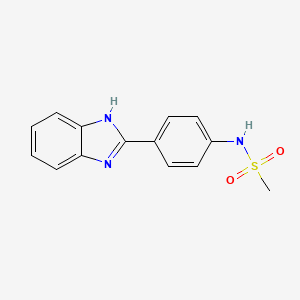
(4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound was synthesized through two-step reactions . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . Then, condensation of intermediates with different 2-aminopyridines gave final compounds .
Molecular Structure Analysis
The molecular structure of this compound is C14H13N3O2S . The structure–activity relationship (SAR) analysis indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence the anti-inflammatory activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .
Aplicaciones Científicas De Investigación
Synthesis Methods
Efficient Synthesis Under Solvent-Free Conditions : An effective method to synthesize 2-substituted benzimidazoles, including (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine, was developed using solvent-free conditions. This technique employed both aromatic and alkyl nucleophiles for the production of various benzimidazoles (Lan et al., 2008).
Catalyzed C-H Amination for Benzimidazole Synthesis : A process for oxidative C-H amination using iodobenzene as a catalyst was demonstrated, allowing for the synthesis of 1,2-disubstituted benzimidazoles, which could include compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine (Alla et al., 2013).
Applications in Material Science
Organic Light-Emitting Diodes (OLEDs) : Benzimidazole derivatives, similar to (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine, were used in the fabrication of phosphorescent OLEDs, demonstrating excellent thermal stability and solubility for effective solution processing (Ge et al., 2008).
Pesticidal Potential : Derivatives of benzimidazoles, including sulfone variants, have been explored for their potential use as pesticides, indicating the broad applicability of compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine in agriculture (Borys et al., 2012).
Medical and Biological Research
Anticancer Compounds : Research has explored benzimidazole derivatives for their anticancer properties, which could encompass compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine. These compounds have shown potential against various cancer cell lines (El-Shekeil et al., 2012).
PARP Inhibitor for Cancer Treatment : The compound ABT-888, a benzimidazole carboxamide, has been identified as a potent PARP inhibitor, indicating the significance of benzimidazole derivatives in cancer therapy (Penning et al., 2009).
Antimicrobial Activity : Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting the potential of compounds like (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine in this field (Noolvi et al., 2014).
Anti-Inflammatory Properties : Certain benzimidazole derivatives have shown notable anti-inflammatory activity in experimental studies, highlighting another potential application area for (4-Benzimidazol-2-ylphenyl)(methylsulfonyl)amine (KunnambathKrishnakumar et al., 2013).
Safety And Hazards
Aromatic amines, including this compound, can significantly harm human health and the environment . They are exceptionally hazardous for long-term use because of their possible unfavorable impacts . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-20(18,19)17-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)16-14/h2-9,17H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCRCHFKVCIDNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

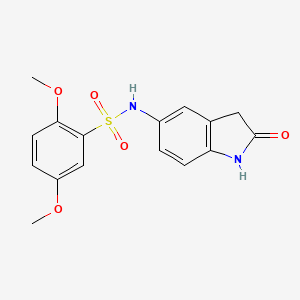
![5-(3,4-difluorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2375789.png)
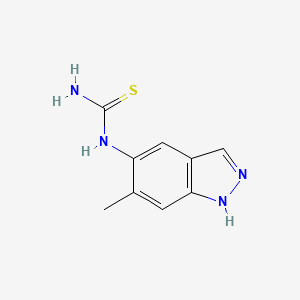
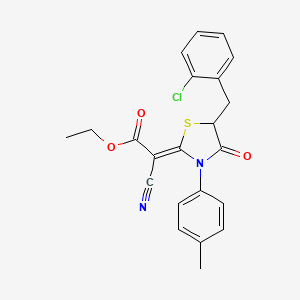
![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)
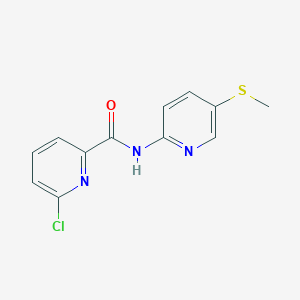
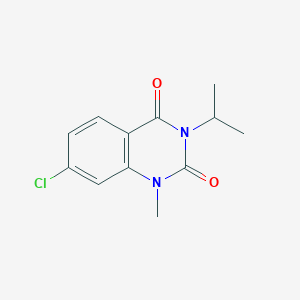
![2-Fluoro-6-azaspiro[3.4]octane](/img/structure/B2375798.png)
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-1(14),2,4,6,8-pentaen-11-one](/img/structure/B2375799.png)
![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2375801.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)

